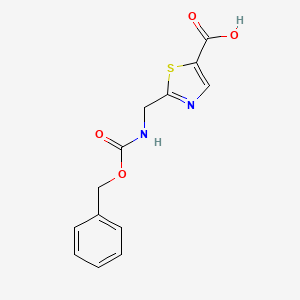

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid

Description

Thiazole Core

The 1,3-thiazole ring is a planar, aromatic heterocycle with delocalized π-electrons. Key features:

Benzyloxycarbonyl (Cbz) Protection

The Cbz group (-O-C(=O)-O-CH2-C6H5) is a carbamate-based protecting group for amines:

Carboxylic Acid Moiety

The -COOH group at position 5 confers:

- Acidity : pKa ~2.5 due to resonance stabilization of the conjugate base.

- Reactivity : Participates in salt formation, esterification, and amide coupling.

- Hydrogen Bonding : Enhances solubility in polar solvents and interaction with biological targets.

Structural Interplay :

- The Cbz group’s bulkiness influences the molecule’s conformational flexibility.

- The carboxylic acid and thiazole ring enable dual hydrogen-bonding interactions.

Properties

IUPAC Name |

2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-12(17)10-6-14-11(20-10)7-15-13(18)19-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGGRPVGUJMOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725546 | |

| Record name | 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095823-37-2 | |

| Record name | 2-({[(Benzyloxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazole derivatives with benzyloxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Overview

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid, with the CAS number 1095823-37-2, is a heterocyclic compound featuring both nitrogen and sulfur in its thiazole ring. This compound has garnered attention in various scientific fields due to its unique chemical properties, which are attributed to the presence of the benzyloxycarbonyl group and the thiazole structure. Its applications span medicinal chemistry, organic synthesis, and material science.

Synthetic Routes

The synthesis of this compound generally involves:

- Starting Materials: 2-Aminothiazole derivatives and benzyloxycarbonyl chloride.

- Reaction Conditions: The reaction is conducted in the presence of a base (e.g., triethylamine), followed by purification methods like recrystallization or chromatography to isolate the product.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, including:

- Antimicrobial Activity: Research indicates that compounds with thiazole rings can exhibit significant antimicrobial effects, making this compound a candidate for further exploration in antibiotic development.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while the benzyloxycarbonyl group can be reduced to yield amines.

- Substitution Reactions: Electrophilic substitution can occur at specific positions on the thiazole ring, allowing for the introduction of diverse functional groups.

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in electronic applications.

Case Study 1: Antimicrobial Research

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound). Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that this compound could reduce the proliferation of specific cancer cell lines by inducing apoptosis. Further mechanistic studies are ongoing to elucidate the pathways involved.

Mechanism of Action

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecule. Additionally, the benzyloxycarbonyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Key Properties

Functional Group and Reactivity Analysis

- Protecting Groups: Cbz (Benzyloxycarbonyl): Stable under basic conditions but cleaved via hydrogenolysis. Ideal for orthogonal protection in multi-step syntheses . Boc (tert-Butoxycarbonyl): Removed under mild acidic conditions (e.g., trifluoroacetic acid), preferred in solid-phase peptide synthesis .

- Bromine: Acts as a leaving group, facilitating nucleophilic substitutions or metal-catalyzed couplings (e.g., Suzuki reactions) .

- Positional Isomerism: Carboxylic acid at position 4 () vs. ~3.5 for position 4) .

Biological Activity

2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid, with the CAS number 1095823-37-2, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g/mol. The compound features a thiazole ring, which is a common pharmacophore in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| CAS Number | 1095823-37-2 |

| Purity | Not specified |

Antimicrobial Activity

A study on thiazole derivatives indicated that compounds containing the thiazole ring exhibit significant antimicrobial properties. The derivatives were tested against various bacterial strains, showing promising results. For instance, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 3.92–4.01 mM against Candida albicans, highlighting their antifungal potential .

Anticancer Activity

Research has revealed that thiazole derivatives can act as potent anticancer agents. A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative effects on human leukemia cells. One compound exhibited an IC50 value comparable to dasatinib, a known anticancer drug . The structure-activity relationship suggested that modifications in the phenylamide structure significantly influenced the anticancer potency.

Xanthine Oxidase Inhibition

Another relevant study investigated the xanthine oxidase inhibitory activity of thiazole derivatives. The findings indicated that di-substituted compounds showed enhanced potency compared to mono-substituted ones. The most potent compound from this series had an IC50 value of 0.45 μM, demonstrating significant potential for treating conditions related to xanthine oxidase activity .

Case Studies

- Antimicrobial Efficacy : A recent investigation into a series of thiazole derivatives revealed that those with specific electron-withdrawing groups exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in optimizing antimicrobial activity .

- Anticancer Development : In a combinatorial study aimed at developing selective anti-tumor drugs, several thiazole derivatives were synthesized and tested against various cancer cell lines. One derivative showed high antiproliferative activity against K563 leukemia cells, suggesting its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

- Substitution Patterns : Research indicates that para-substitution on the aromatic ring enhances xanthine oxidase inhibition.

- Functional Groups : The presence of electron-withdrawing groups (e.g., nitro groups) increases antimicrobial efficacy.

- Hybrid Structures : Conjugation with amino acids or other bioactive molecules has been shown to enhance overall biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A validated approach involves refluxing a mixture of 2-aminothiazole derivatives (e.g., 2-aminothiazol-4(5H)-one) with a benzyloxycarbonyl-protected aldehyde (e.g., 3-formyl-1H-indole-2-carboxylic acid) in acetic acid for 3–5 hours. Sodium acetate is often used as a base to facilitate deprotonation and cyclization .

- Critical Factors : Reaction time, solvent purity, and stoichiometric ratios significantly impact yield. For instance, excess acetic acid (>100 mL per 0.1 mol substrate) ensures complete dissolution of intermediates, while extended reflux times (>5 hours) may degrade sensitive functional groups .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzyloxycarbonyl group (δ 7.2–7.4 ppm for aromatic protons) and thiazole ring protons (δ 8.1–8.3 ppm) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, particularly unreacted starting materials or deprotected byproducts .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₅H₁₅N₂O₄S) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data observed across different batches of the compound?

- Root Cause Analysis : Batch-to-batch variability often arises from residual solvents (e.g., acetic acid) or incomplete protection/deprotection of the benzyloxycarbonyl group. For example, traces of acetic acid (<0.1%) can alter cellular assay outcomes .

- Mitigation Strategy :

- Orthogonal Purification : Combine recrystallization (DMF/acetic acid) with preparative HPLC to remove polar and non-polar impurities .

- Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% RH) to identify labile functional groups (e.g., hydrolysis of the carbamate linkage) .

Q. What strategies are recommended for elucidating the compound's mechanism of action in enzyme inhibition studies?

- Methodology :

- Kinetic Assays : Use time-dependent inhibition assays (e.g., pre-incubation with target enzymes like kinases or proteases) to distinguish competitive vs. non-competitive binding modes .

- Molecular Docking : Simulate interactions using the thiazole ring as a hinge-binding motif and the benzyloxycarbonyl group for hydrophobic pocket engagement. Validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Q. How can structural modifications enhance the compound's solubility without compromising its bioactivity?

- Design Principles :

- Polar Substituents : Introduce sulfonamide (-SO₂NH₂) or tertiary amine groups at the methylene position of the thiazole ring to improve aqueous solubility. For example, analogs with 5-methyl-2-thiophenecarboxylate show enhanced solubility (>5 mg/mL in PBS) while retaining activity .

- Prodrug Approach : Convert the carboxylic acid to a methyl ester (e.g., 2-(methoxycarbonyl)benzoic acid derivatives), which hydrolyzes in vivo to release the active form .

Q. What computational methods are suitable for predicting the compound's pharmacokinetic properties?

- Tools and Workflows :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (target <3 for optimal permeability), CYP450 inhibition, and plasma protein binding .

- Metabolic Stability : Simulate phase I/II metabolism with software like Schrödinger’s MetaSite, focusing on oxidative cleavage of the benzyloxy group or glucuronidation of the carboxylic acid .

Data Interpretation and Optimization

Q. How should researchers resolve discrepancies between theoretical and experimental molecular weight values?

- Troubleshooting Steps :

- Isotopic Purity : Verify the absence of deuterated solvents (e.g., DMSO-d6) in HRMS samples, which can skew m/z readings .

- Salt Adducts : Account for sodium ([M+Na]⁺) or potassium adducts in ESI-MS by adjusting ionization parameters .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

- Systematic Approach :

- Scaffold Hopping : Replace the thiazole ring with oxazole or pyridine moieties to assess ring electronegativity effects .

- Substituent Scanning : Synthesize derivatives with halogens (Cl, Br) or methyl groups at the 4-position of the benzyloxycarbonyl group to evaluate steric and electronic impacts on binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.